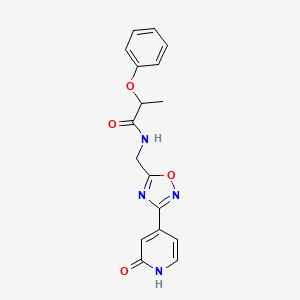

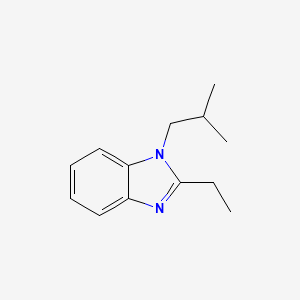

![molecular formula C11H12N2OS B2745412 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 326024-81-1](/img/structure/B2745412.png)

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities and are used in various fields such as medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex. The steric effect of the ortho hydrogens on the phenyl ring at 4,8-positions of benzobisoxazole resulted in out-of-plane twisting, and consequently a decrease of the intermolecular π–π interaction .Chemical Reactions Analysis

Benzothiazole derivatives have been used as electron-transport materials, achieving a maximum external quantum efficiency up to 19.3% .Physical And Chemical Properties Analysis

Benzothiazole derivatives exhibit excellent thermal stabilities with high glass-transition temperatures . They also exhibit ambipolar transport properties, with both electron and hole mobilities of 10−6–10−5 cm2 V−1 s−1 .Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of related compounds has led to the development of various derivatives with potential anticancer activities. For example, the synthesis of 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives demonstrated reasonable anticancer activity against different human tumor cell lines, particularly melanoma-type cell lines (Duran & Demirayak, 2012). Another study focused on the influence of solvent and substituents on the reaction of N-alkylthioacetamides with dimethyl acetylenedicarboxylate, leading to the synthesis of functionalized thiophenes containing an exocyclic double bond (Obydennov et al., 2013).

Antimicrobial and Antitumor Activities

Research on the biological activities of these compounds has shown promising results in antimicrobial and antitumor applications. For instance, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety were synthesized and evaluated for their antimicrobial activities, showing promising results (Darwish et al., 2014). Additionally, the synthesis of new heterocycles incorporating the antipyrine moiety revealed potential antimicrobial agents (Bondock et al., 2008).

pKa Determination and Complexing Properties

The determination of acidity constants (pKa) of newly synthesized derivatives has been a subject of interest, providing valuable insights into the chemical behavior and potential pharmaceutical applications of these compounds (Duran & Canbaz, 2013). Moreover, the complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives have been explored, indicating potential uses in membrane processes as sodium cation carriers (Kosterina et al., 2004).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary depending on their application. For instance, in the field of organic photovoltaics, the unique detection performance of certain benzothiazole-based compounds can be attributed to the static quenching process, which is confirmed by the formation of a ground-state fluorescence-quenched complex .

Future Directions

properties

IUPAC Name |

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-7-4-5-9-10(6-7)15-11(13(9)3)12-8(2)14/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOXBGROJUWVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(4-methoxyphenyl)ethyl)acetamide](/img/structure/B2745332.png)

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B2745334.png)

![4-(2-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2745335.png)

![8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2745336.png)

![2-Amino-6-methyl-4-(3-thienyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2745338.png)

![3-Methoxy-N-methyl-N-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2745339.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[2-(dimethylamino)ethyl]amino}acetamide](/img/structure/B2745346.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2745348.png)